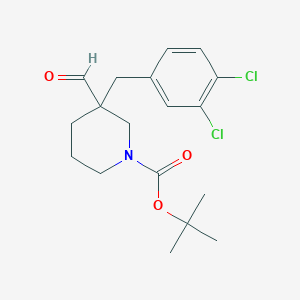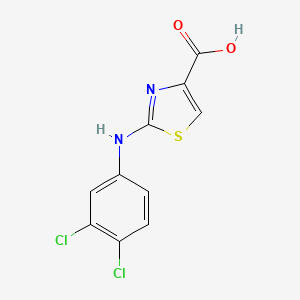![molecular formula C8H4FN3 B1325027 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile CAS No. 1015610-15-7](/img/structure/B1325027.png)
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a chemical compound with the empirical formula C8H4FN3. It has a molecular weight of 161.14 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile can be represented by the SMILES stringFc1cnc2[nH]ccc2c1C#N . The InChI key for this compound is OUAZJINPTDHOAR-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a solid substance . Its empirical formula is C8H4FN3 and it has a molecular weight of 161.14 .Applications De Recherche Scientifique
Synthesis of Vericiguat
This compound serves as a key intermediate in the synthesis of vericiguat , a drug used for treating heart failure. Researchers have developed a novel approach for synthesizing this intermediate from commercially available materials .
FGFR Inhibitors
It is also utilized in the design and synthesis of derivatives that act as potent fibroblast growth factor receptor (FGFR) inhibitors . These inhibitors are significant in cancer therapy as they can interfere with the growth and survival of cancer cells .
Anti-Influenza Therapeutics
Another application is in the discovery of new derivatives that serve as effective inhibitors of the PB2 subunit of influenza virus polymerase. These compounds are promising targets for next-generation anti-influenza therapeutics .
Additional Research Fields
While specific details for more applications are not readily available, the compound’s structure suggests potential use in various other research fields involving pyridine scaffolds, which are known for their medicinal attributes, particularly in anticancer targeting .
For further detailed information on each application, you may refer to the peer-reviewed papers and technical documents provided by sources like Sigma-Aldrich and other scientific publications.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell proliferation, differentiation, and migration . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .
Mode of Action
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound’s interaction with FGFRs inhibits this process, thereby disrupting the signaling pathways .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which includes the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways regulate various physiological processes, including organ development, cell proliferation, and migration . By inhibiting FGFRs, the compound disrupts these pathways, potentially affecting these physiological processes .
Result of Action
The compound’s action results in the inhibition of FGFRs, leading to a disruption in the associated signaling pathways . This can result in the inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells . For instance, one derivative of the compound significantly reduced the migration and invasion abilities of 4T1 breast cancer cells .
Propriétés
IUPAC Name |
5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3/c9-7-4-12-8-5(1-2-11-8)6(7)3-10/h1-2,4H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAZJINPTDHOAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)C#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640166 |
Source


|
| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
CAS RN |
1015610-15-7 |
Source


|
| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1324945.png)



![1-[4-Methyl-2-(3-pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324952.png)
![1-{2-[(5-Chloro-2-pyridinyl)amino]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1324956.png)

![6-(1,4-diazepan-1-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1324959.png)

![2-[(2-Furylmethyl)sulfanyl]-5-nitrobenzenecarbaldehyde](/img/structure/B1324965.png)


